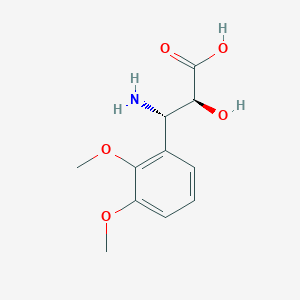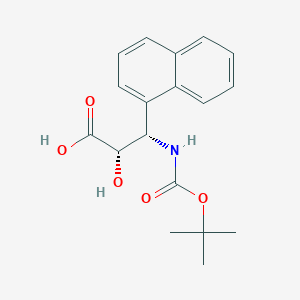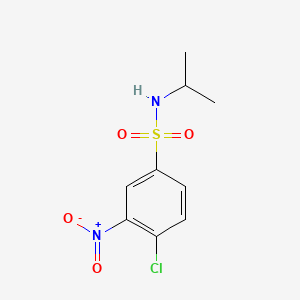
Ethyl 4-(3-hydroxypropyl)benzoate
Vue d'ensemble
Description
Ethyl 4-(3-hydroxypropyl)benzoate is a chemical compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis due to its reactivity and accessibility .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure also includes a benzoate group, which is a common feature in many organic compounds .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 355.7±17.0 °C at 760 mmHg, and a flash point of 133.4±14.4 °C . It also has a molar refractivity of 60.1±0.3 cm³, a polar surface area of 56 Ų, and a molar volume of 198.4±3.0 cm³ .Applications De Recherche Scientifique
1. Complex Formation and Solubility Enhancement
Ethyl benzoate forms an inclusion complex with hydroxypropyl-β-cyclodextrin (HPCD), enhancing its water solubility and regulating its release. This property is critical for applications in food chemistry and pharmaceuticals, as it enables better solubility and controlled release of active ingredients (Yuan, Lu, & Jin, 2014).
2. Phytochemical Isolation and Characterization
Ethyl 4-(3-hydroxypropyl)benzoate has been isolated from the plant Scutellaria barbata, demonstrating its presence in natural sources. This isolation contributes to the understanding of plant chemistry and its potential medicinal properties (Wang et al., 2011).
3. Biological Activity in Insect Hormone Systems
Research shows that derivatives of this compound exhibit anti-juvenile hormone activity, influencing the development and metamorphosis of silkworms, Bombyx mori. This provides insights into the development of novel insect control agents (Kuwano et al., 2008).
4. Chemical Reactivity and Synthesis
Studies on the influence of nitro-groups and other substituents on the reactivity of ethyl benzoates, including this compound, contribute to the broader understanding of chemical reactivity and synthesis techniques in organic chemistry (Iskander, Tewfik, & Wasif, 1966).
5. Liquid Crystal Research
Ethyl benzoate derivatives have been synthesized for studies in liquid crystalline polysiloxanes, contributing to material science, particularly in the development of new materials with specific optical and physical properties (Bracon et al., 2000).
6. Synthesis and Catalysis
Research into the synthesis of ethyl benzoates with different catalysts contributes to advancements in chemical synthesis and catalysis. This has implications in various fields of chemistry where tailored synthesis methods are crucial (Liang Min, 2003).
Orientations Futures
The future directions for Ethyl 4-(3-hydroxypropyl)benzoate could involve further exploration of its synthesis, reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound may also hold promise in various fields such as medicinal chemistry .
Mécanisme D'action
Target of Action
Ethyl 4-(3-hydroxypropyl)benzoate is a derivative of benzoate compounds. Benzoate compounds have been found to act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
Local anesthetics, including benzoate derivatives, are known to bind to specific parts of the sodium ion (na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
It is known that local anesthetics, including benzoate derivatives, interfere with the sodium ion channels on nerve membranes, which play a crucial role in nerve impulse conduction .
Result of Action
It is known that local anesthetics, including benzoate derivatives, can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation . This makes them useful for local surgery and treatment .
Action Environment
It is known that the efficacy of local anesthetics can be influenced by factors such as ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
ethyl 4-(3-hydroxypropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYDBUGWIEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446827 | |
| Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98092-75-2 | |
| Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)




